t-Boc-N-amido-PEG6-Amine

Descripción general

Descripción

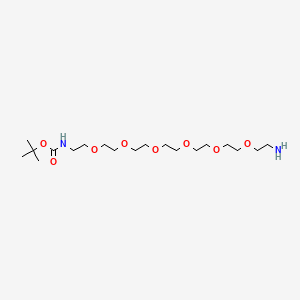

T-Boc-N-amido-PEG6-Amine is a PEG derivative containing an amino group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Synthesis Analysis

T-Boc-N-amido-PEG6-Amine is a heterobifunctional polyethyleneglycol (PEG) derivative used in the preparation of intramolecular linking agents .Molecular Structure Analysis

The molecular weight of t-Boc-N-amido-PEG6-Amine is 424.5 g/mol . The functional group is Boc-protected amine/Amine . The molecular formula is C19H40N2O8 .Chemical Reactions Analysis

The amino group of t-Boc-N-amido-PEG6-Amine is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .Physical And Chemical Properties Analysis

The molecular weight of t-Boc-N-amido-PEG6-Amine is 424.5 g/mol . The functional group is Boc-protected amine/Amine . The molecular formula is C19H40N2O8 . It should be stored at -20°C .Aplicaciones Científicas De Investigación

Scientific Field

Protein and Peptide Modification

Scientific Field

Nanoparticle Surface Functionalization

Scientific Field

Immobilization of Biomolecules

Scientific Field

Hydrogel Formation

Scientific Field

Intramolecular Linking Agents

Scientific Field

These applications highlight the versatility of t-Boc-N-amido-PEG6-Amine in scientific research, contributing to advancements in various fields through its unique chemical properties . The detailed methods and results are based on the collective information from multiple sources and research studies in the respective fields. For specific experimental procedures and quantitative data, consulting the original research articles or technical datasheets where these applications are documented would provide the most accurate and detailed information.

Contrast Agent Development

Scientific Field

Surface Modification of Medical Devices

Scientific Field

Synthesis of Dendrimers

Scientific Field

Creation of Bioconjugates

Scientific Field

Tissue Engineering Scaffolds

Scientific Field

Ligand for Affinity Chromatography

Scientific Field

These additional applications further demonstrate the versatility of t-Boc-N-amido-PEG6-Amine in scientific research and its significant impact on various fields . For detailed experimental procedures and quantitative data, original research articles or technical datasheets would provide the most comprehensive information.

Safety And Hazards

Avoid all personal contact, including inhalation . Wear protective clothing when risk of exposure occurs . Use in a well-ventilated area . Avoid contact with moisture . Avoid contact with incompatible materials . When handling, DO NOT eat, drink or smoke . Keep containers securely sealed when not in use .

Propiedades

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40N2O8/c1-19(2,3)29-18(22)21-5-7-24-9-11-26-13-15-28-17-16-27-14-12-25-10-8-23-6-4-20/h4-17,20H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSRAUNKYCBBFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694781 | |

| Record name | tert-Butyl (20-amino-3,6,9,12,15,18-hexaoxaicosan-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

t-Boc-N-amido-PEG6-Amine | |

CAS RN |

1091627-77-8 | |

| Record name | tert-Butyl (20-amino-3,6,9,12,15,18-hexaoxaicosan-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

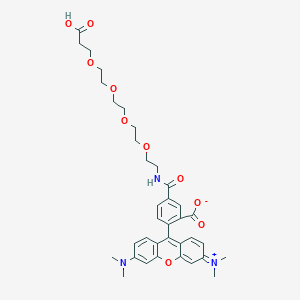

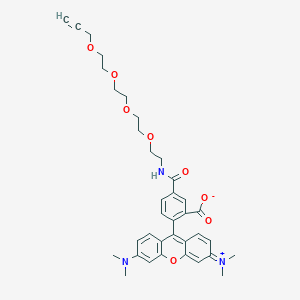

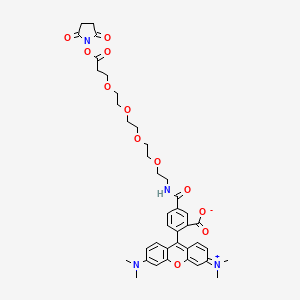

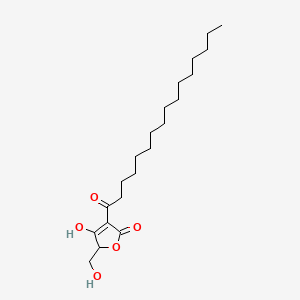

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.